molecular formula C14H10ClNO4 B14345901 2-(3-Carboxyanilino)-4-chlorobenzoic acid CAS No. 104001-12-9

2-(3-Carboxyanilino)-4-chlorobenzoic acid

Katalognummer: B14345901
CAS-Nummer: 104001-12-9
Molekulargewicht: 291.68 g/mol
InChI-Schlüssel: WZRGSAMJPMZXCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Carboxyanilino)-4-chlorobenzoic acid is an organic compound with the molecular formula C15H11NO5. It is characterized by the presence of a carboxyl group, an aniline derivative, and a chlorobenzoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxyanilino)-4-chlorobenzoic acid typically involves the reaction of 3-amino-4-chlorobenzoic acid with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Carboxyanilino)-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Carboxyanilino)-4-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(3-Carboxyanilino)-4-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-Carboxyanilino)-benzoic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-Chlorobenzoic acid: Lacks the aniline and carboxyl groups, resulting in different chemical properties.

    3-Amino-4-chlorobenzoic acid: Lacks the carboxyl group, affecting its solubility and reactivity.

Uniqueness

2-(3-Carboxyanilino)-4-chlorobenzoic acid is unique due to the combination of functional groups in its structure, which imparts specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

104001-12-9

Molekularformel

C14H10ClNO4

Molekulargewicht

291.68 g/mol

IUPAC-Name

2-(3-carboxyanilino)-4-chlorobenzoic acid

InChI

InChI=1S/C14H10ClNO4/c15-9-4-5-11(14(19)20)12(7-9)16-10-3-1-2-8(6-10)13(17)18/h1-7,16H,(H,17,18)(H,19,20)

InChI-Schlüssel

WZRGSAMJPMZXCO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)NC2=C(C=CC(=C2)Cl)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.